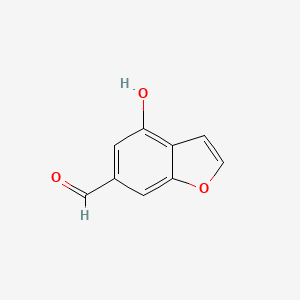

4-Hydroxy-1-benzofuran-6-carbaldehyde

Description

4-Hydroxy-1-benzofuran-6-carbaldehyde is a benzofuran derivative featuring a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) group at position 6 on the fused aromatic ring system.

Properties

IUPAC Name |

4-hydroxy-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBCKDHIZDOANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=CC(=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate to form 5-hydroxy-2-(2-nitroethenyl)phenol. This intermediate is then reduced using sodium borohydride in a mixture of isopropanol and tetrahydrofuran to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-1-benzofuran-6-carbaldehyde are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Condensation: The aldehyde group can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Condensation: Aldehyde group reacts with amines or hydrazines under acidic or basic conditions.

Major Products Formed

Oxidation: 4-Hydroxy-1-benzofuran-6-carboxylic acid.

Reduction: 4-Hydroxy-1-benzofuran-6-methanol.

Condensation: Various Schiff bases or hydrazones, depending on the reactants used.

Scientific Research Applications

4-Hydroxy-1-benzofuran-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or modulation. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. These interactions can result in changes in gene expression and cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Hydroxy-1-benzofuran-6-carbaldehyde with analogous compounds in terms of molecular formula, functional groups, and applications:

Physicochemical Properties

- Solubility: 4-Hydroxy-1-benzofuran-6-carbaldehyde: Likely polar due to -OH and -CHO groups; solubility in alcohols and DMSO inferred from similar benzofurans . 4-Hydroxybenzaldehyde: Soluble in ethanol, ether, and hot water . 4-Hydroxybenzoic acid: Highly soluble in water (5 g/100 mL at 25°C) due to carboxylic acid group .

Thermal Stability :

- Benzofuran derivatives generally exhibit moderate thermal stability, while brominated compounds like 4-(Bromomethyl)benzaldehyde may decompose under heat, releasing hazardous HBr gas .

Biological Activity

4-Hydroxy-1-benzofuran-6-carbaldehyde (C9H6O3) is a significant compound in the benzofuran family, characterized by its hydroxyl and aldehyde functional groups. This compound has garnered attention due to its diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Hydroxy-1-benzofuran-6-carbaldehyde features a fused benzene and furan ring with a hydroxyl group at the 4-position and an aldehyde group at the 6-position. This unique configuration contributes to its reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| Solubility | Soluble in polar solvents (methanol, ethanol, water) |

| Chemical Family | Benzofuran derivatives |

The biological activity of 4-Hydroxy-1-benzofuran-6-carbaldehyde is attributed to its interactions with various biomolecules, influencing multiple biochemical pathways:

- Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it can target specific signaling pathways involved in tumor growth.

- Antibacterial Effects : Studies indicate that this compound exhibits significant antibacterial activity against various pathogens, potentially disrupting bacterial cell wall synthesis or metabolic functions.

- Antioxidative Properties : The hydroxyl group in the structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

- Antitumor Activity :

-

Antibacterial Activity :

- In vitro tests showed that the compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

- Antioxidative Effects :

Pharmacokinetics

The pharmacokinetic profile of 4-Hydroxy-1-benzofuran-6-carbaldehyde suggests favorable absorption characteristics due to its solubility in polar solvents. Its stability is influenced by environmental factors such as pH and temperature, which can affect its efficacy in biological systems.

Comparative Analysis

When compared to other benzofuran derivatives, such as benzofuran-2-carboxaldehyde and 4-hydroxybenzaldehyde, 4-Hydroxy-1-benzofuran-6-carbaldehyde displays enhanced reactivity and biological activity due to the presence of both hydroxyl and aldehyde groups.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-1-benzofuran-6-carbaldehyde | Hydroxyl and aldehyde groups | Antitumor, antibacterial, antioxidative |

| Benzofuran-2-carboxaldehyde | Lacks hydroxyl group | Limited reactivity |

| 4-Hydroxybenzaldehyde | Lacks furan ring | Different chemical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.